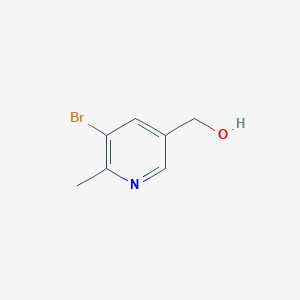![molecular formula C8H5NOS B3217039 Thieno[3,2-b]pyridine-6-carbaldehyde CAS No. 117390-35-9](/img/structure/B3217039.png)
Thieno[3,2-b]pyridine-6-carbaldehyde
Vue d'ensemble
Description
Thieno[3,2-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been used in various applications, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Synthesis Analysis
Thieno[3,2-b]pyridine-6-carbaldehyde can be synthesized from various starting materials. For instance, one approach involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Another method involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C8H5NOS/c10-5-6-3-8-7 (9-4-6)1-2-11-8/h1-5H . The molecular weight of this compound is 163.2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the conditions and reactants used. For instance, it can undergo a [3+2] cycloaddition reaction with alkyne moiety and regioselective cycloisomerization .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 126-127 degrees Celsius .Applications De Recherche Scientifique
Heterocyclic Compounds in Medicinal Chemistry
Thieno[3,2-b]pyridine derivatives are recognized for their significant presence in medicinal chemistry due to their broad spectrum of biological activities. These compounds, including thieno[3,2-b]pyridine-6-carbaldehyde, are pivotal in the development of new pharmacological agents. Their structural framework allows for a variety of biological functions, making them a key focus in the synthesis of compounds with potential therapeutic applications. The exploration of their chemical properties and biological efficacy continues to contribute to advancements in drug discovery and development (Altaf et al., 2015).
Catalysis and Organic Synthesis
In the realm of organic synthesis, thieno[3,2-b]pyridine derivatives serve as crucial intermediates and catalysts. Their unique chemical structure facilitates diverse synthetic pathways, enabling the construction of complex molecular architectures. This versatility is particularly valuable in the synthesis of heterocyclic compounds, where this compound can act as a building block or catalyst to promote various chemical reactions. The ongoing research in this area highlights the compound's integral role in advancing synthetic methodologies and catalysis (Parmar, Vala, & Patel, 2023).
Bioactive Compounds and Drug Design
The structural motif of this compound is a key component in the design of bioactive compounds. Its incorporation into larger molecular frameworks has led to the discovery of compounds with varied biological activities, including potential therapeutic agents. The ability of thieno[3,2-b]pyridine derivatives to interact with biological targets underlines their importance in medicinal chemistry and drug design efforts. Research in this field aims to exploit the unique features of thieno[3,2-b]pyridine structures to develop novel drugs with improved efficacy and safety profiles (Ostrowski, 2022).
Optical Sensors and Materials Science
The electronic properties of thieno[3,2-b]pyridine derivatives, including this compound, make them suitable candidates for use in optical sensors and materials science. Their ability to interact with light and other electromagnetic radiation opens up possibilities for their application in the development of luminescent materials, photovoltaic cells, and sensors. This area of research explores the potential of thieno[3,2-b]pyridine derivatives to contribute to technological advancements in electronics, energy, and environmental monitoring (Lipunova et al., 2018).
Safety and Hazards
Thieno[3,2-b]pyridine-6-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Orientations Futures
Thieno[3,2-b]pyridine derivatives, including Thieno[3,2-b]pyridine-6-carbaldehyde, continue to be an area of interest due to their pharmacological and biological utility . Future research may focus on developing new synthetic methods, studying their mechanism of action, and exploring their potential applications in medicine and other fields .
Mécanisme D'action
Target of Action
Thieno[3,2-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . .
Mode of Action
Thieno[3,2-b]pyridine derivatives have been reported to inhibit pim-1 kinase and modulate multidrug resistance , suggesting that they may interact with these targets to exert their effects.
Biochemical Pathways
Given the reported activities of related thieno[3,2-b]pyridine derivatives, it is possible that this compound may influence pathways related to kinase activity and drug resistance .
Result of Action
Related thieno[3,2-b]pyridine derivatives have demonstrated various biological activities, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Analyse Biochimique
Biochemical Properties
Thieno[3,2-b]pyridine-6-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosyl-DNA phosphodiesterase I (TDP1), which is involved in DNA repair processes . The interaction between this compound and TDP1 is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. Additionally, this compound can interact with other proteins and biomolecules, potentially modulating their activity and influencing various biochemical pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. One of the key mechanisms is the binding of this compound to the active site of TDP1, resulting in the inhibition of the enzyme’s activity . This inhibition prevents the repair of DNA damage, leading to the accumulation of DNA lesions and subsequent cellular effects. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their functions, and thereby influencing various biochemical and cellular processes.
Propriétés
IUPAC Name |
thieno[3,2-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYSYOMUORYGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117390-35-9 | |
| Record name | thieno[3,2-b]pyridine-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216964.png)
![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216972.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acrylamide](/img/structure/B3216984.png)
![(E)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216987.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216993.png)


![6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3217022.png)





